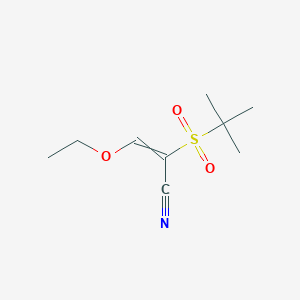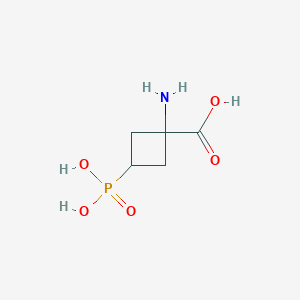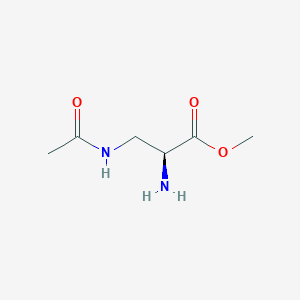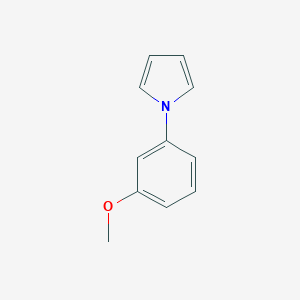
1-(3-Methoxyphenyl)-1H-pyrrole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized through chemical and biosynthetic methods. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This process requires high temperature and pressure, making it less environmentally friendly.
Industrial Production Methods: The biosynthetic production of D-arabitol is more sustainable and involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii . Optimal conditions for fermentation include a temperature of 30°C, pH 5.0, and an agitation speed of 350 rpm. Under these conditions, the yeast can produce significant yields of D-arabitol from glucose .
Chemical Reactions Analysis
Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Major Products Formed:
Oxidation: D-xylulose
Reduction: D-arabitol from D-lyxose
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
D-Arabitol has diverse applications in scientific research and industry:
Mechanism of Action
D-Arabitol exerts its effects primarily through its metabolism in microorganisms and its role as a sugar substitute in humans. In microorganisms, D-arabitol is metabolized via specific pathways involving enzymes such as D-arabitol dehydrogenase . In humans, it is slowly absorbed by the digestive tract and does not significantly impact blood glucose levels, making it suitable for diabetic patients .
Comparison with Similar Compounds
- Xylitol
- Ribitol
- L-Arabitol
D-Arabitol’s unique properties and diverse applications make it a valuable compound in various fields, from food and pharmaceuticals to scientific research.
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



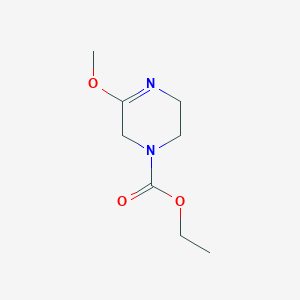


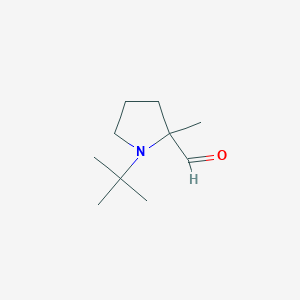


![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)
